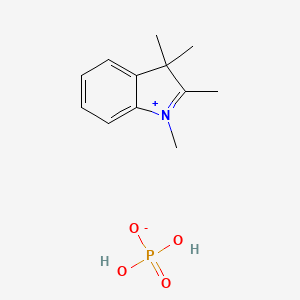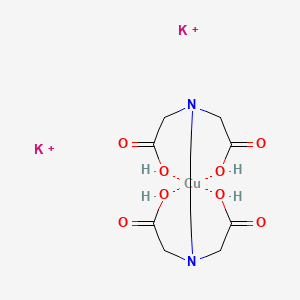
Ethanimidothioic acid, N-(((methyl(((2-phenyl-1,3-dioxan-5-yl)oxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidothioic acid, N-(((methyl(((2-phenyl-1,3-dioxan-5-yl)oxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester is a complex organic compound with a unique structure that includes a dioxane ring and a sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidothioic acid, N-(((methyl(((2-phenyl-1,3-dioxan-5-yl)oxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester involves multiple steps. Typically, the process starts with the preparation of the dioxane ring, followed by the introduction of the sulfinyl group and the final esterification step. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are maintained consistently, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethanimidothioic acid, N-(((methyl(((2-phenyl-1,3-dioxan-5-yl)oxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce thiol derivatives.
Scientific Research Applications
Ethanimidothioic acid, N-(((methyl(((2-phenyl-1,3-dioxan-5-yl)oxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanimidothioic acid, N-(((methyl(((2-phenyl-1,3-dioxan-5-yl)oxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfinyl group and dioxane ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **Ethanimidothioic acid, 2-(dimethylamino)-N-[[[methyl[[(2-phenyl-1,3-dioxan-5-yl)methoxy]sulfinyl]amino]carbonyl]oxy]-2-oxo-, methyl ester
- **Ethanimidothioic acid, 2-(dimethylamino)-N-[[[methyl[[(2-phenyl-1,3-dioxan-5-yl)methoxy]sulfinyl]amino]carbonyl]oxy]-2-oxo-, ethyl ester
Uniqueness
Ethanimidothioic acid, N-(((methyl(((2-phenyl-1,3-dioxan-5-yl)oxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
84603-46-3 |
|---|---|
Molecular Formula |
C15H20N2O6S2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
methyl (1Z)-N-[methyl-[(2-phenyl-1,3-dioxan-5-yl)oxysulfinyl]carbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C15H20N2O6S2/c1-11(24-3)16-22-15(18)17(2)25(19)23-13-9-20-14(21-10-13)12-7-5-4-6-8-12/h4-8,13-14H,9-10H2,1-3H3/b16-11- |
InChI Key |
UVTDJKLROSSAEM-WJDWOHSUSA-N |
Isomeric SMILES |
C/C(=N/OC(=O)N(C)S(=O)OC1COC(OC1)C2=CC=CC=C2)/SC |
Canonical SMILES |
CC(=NOC(=O)N(C)S(=O)OC1COC(OC1)C2=CC=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709917.png)


![Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate](/img/structure/B12709935.png)







